2,5,5-trimethylcyclohexane-1,3-dione
Description
Properties
IUPAC Name |
2,5,5-trimethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6-7(10)4-9(2,3)5-8(6)11/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTGLPHMQKJRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(CC1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150069 | |
| Record name | 1,3-Cyclohexanedione, 2,5,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1125-11-7 | |
| Record name | 1,3-Cyclohexanedione, 2,5,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyldimedone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Cyclohexanedione, 2,5,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Architecture and Stereochemical Considerations
Conformational Analysis of the Cyclohexane (B81311) Ring in 2,5,5-Trimethylcyclohexane-1,3-dione
The cyclohexane ring is not planar and predominantly adopts a chair conformation to minimize angular and torsional strain. In the case of this compound, the diketo functionality and the three methyl groups significantly influence the conformational landscape. The chair conformation is the most stable arrangement for the cyclohexane ring, and a rapid chair-chair interconversion is expected at room temperature. wikipedia.org
The substituents on the ring can occupy either axial or equatorial positions. For monosubstituted cyclohexanes, the equatorial position is generally favored for the substituent to avoid steric strain arising from 1,3-diaxial interactions. wikipedia.org In this compound, the gem-dimethyl groups at the C5 position will have one methyl group in an axial and one in an equatorial position in any given chair conformation. The single methyl group at the C2 position will strongly prefer the equatorial position to minimize steric hindrance with the axial protons and the axial methyl group at C5.
Computational studies on the parent 1,3-cyclohexanedione (B196179) molecule indicate a conformational inversion energy of 1.87 kcal/mol, suggesting a flexible ring system. The introduction of the gem-dimethyl group at the C5 position in this compound is expected to increase the barrier to this inversion. The most stable conformation will therefore be a chair form where the C2-methyl group is in the equatorial position. The alternative chair conformation, with an axial C2-methyl group, would be significantly destabilized by steric interactions.
While the chair conformation is predominant, other conformations such as the boat and twist-boat are higher in energy and exist in much lower populations at equilibrium. The boat conformation is destabilized by flagpole interactions and torsional strain. The twist-boat conformation is a lower energy intermediate between two boat forms. wikipedia.orgacs.org
Table 1: Predicted Relative Stabilities of this compound Conformers
| Conformer | Key Features | Predicted Relative Stability |
| Chair (C2-Me equatorial) | C2-methyl group is equatorial, minimizing steric strain. | Most Stable |
| Chair (C2-Me axial) | C2-methyl group is axial, leading to significant 1,3-diaxial interactions. | Less Stable |
| Twist-Boat | Intermediate energy conformation. | Less Stable than Chair |
| Boat | High energy due to flagpole interactions and torsional strain. | Least Stable |
Tautomeric Equilibria in this compound
Like other β-dicarbonyl compounds, this compound can exist in equilibrium between its diketo form and two possible enol tautomers. This keto-enol tautomerism is a fundamental aspect of its chemistry, influencing its reactivity and spectroscopic properties.
The diketo form of this compound possesses two carbonyl groups at positions 1 and 3. The presence of an alpha-hydrogen at the C2 position allows for the formation of an enol. Due to the asymmetry introduced by the methyl group at C2, two distinct enol forms are possible, although one is generally favored. The enolization involves the migration of a proton from the C2 carbon to one of the carbonyl oxygen atoms, resulting in the formation of a hydroxyl group and a carbon-carbon double bond within the ring.
The stability of the enol tautomer is enhanced by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen, creating a stable six-membered ring-like structure. This intramolecular hydrogen bonding is a key driving force for enolization in β-dicarbonyl compounds.
The position of the keto-enol equilibrium is highly sensitive to the solvent environment. The relative stability of the keto and enol forms can be significantly altered by the polarity of the solvent.
In nonpolar solvents, the enol form is often favored. This is because the intramolecular hydrogen bond in the enol form is well-maintained in a nonpolar environment, and this stabilization outweighs the inherent stability of the diketo form.
Conversely, in polar protic solvents (e.g., water, alcohols), the diketo form tends to be more stable. These solvents can form strong intermolecular hydrogen bonds with the carbonyl groups of the diketo tautomer, effectively stabilizing it. Furthermore, polar solvents can disrupt the intramolecular hydrogen bond of the enol form by competing for hydrogen bonding, thereby destabilizing the enol.
Polar aprotic solvents (e.g., DMSO, DMF) can also influence the equilibrium. These solvents can act as hydrogen bond acceptors, interacting with the enolic proton and shifting the equilibrium.
The equilibrium constant (KT = [enol]/[keto]) can be experimentally determined using techniques like NMR spectroscopy by integrating the signals corresponding to the keto and enol forms.
Table 2: Expected Trend of Keto-Enol Equilibrium for this compound in Different Solvents
| Solvent Type | Dominant Tautomer | Rationale |
| Nonpolar (e.g., Hexane, CCl4) | Enol | Intramolecular hydrogen bonding in the enol is favored. |
| Polar Aprotic (e.g., DMSO, Acetone) | Keto (often) | Solvent can act as a hydrogen bond acceptor, disrupting the enol's intramolecular H-bond. |
| Polar Protic (e.g., Water, Methanol) | Keto | Strong intermolecular hydrogen bonding between solvent and diketo form provides significant stabilization. |
Stereoelectronic Effects Influencing Reactivity and Stability
Beyond simple steric considerations, stereoelectronic effects, which involve the spatial arrangement of orbitals, play a crucial role in dictating the stability and reactivity of this compound.
The anomeric effect, typically discussed in the context of heterocyclic rings containing an oxygen atom, describes the tendency of an electronegative substituent at the anomeric carbon to occupy an axial position. rsc.org While this compound is a carbocycle, analogous stereoelectronic interactions can be considered. The interaction between the lone pairs of the carbonyl oxygens and the anti-bonding orbitals of adjacent C-C and C-H bonds can influence the conformational preferences and reactivity of the molecule. For example, the alignment of a lone pair on a carbonyl oxygen with an adjacent anti-bonding sigma orbital (σ*) can lead to a stabilizing donation of electron density, which is dependent on the conformation. These subtle electronic interactions can impact the acidity of the α-protons and the nucleophilicity of the enolate, thereby influencing the compound's reactivity in various chemical transformations. baranlab.orgrsc.org
Advanced Synthetic Methodologies for 2,5,5 Trimethylcyclohexane 1,3 Dione and Its Analogues
Methylation Strategies from Parent 1,3-Cyclohexanediones (e.g., Dimedone)
A primary and classical approach to the synthesis of 2,5,5-trimethylcyclohexane-1,3-dione involves the direct methylation of a readily available precursor, 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone. Dimedone itself is synthesized via a Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Claisen condensation. studycorgi.comwikipedia.orgorgsyn.org
The active methylene (B1212753) group at the C2 position of dimedone is acidic and can be readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then react with a methylating agent, such as methyl iodide, to introduce a methyl group at the C2 position, yielding the target compound.
While specific literature detailing the direct methylation of dimedone to this compound is not abundant, the methylation of the C2 position of dimedone has been reported in the context of synthesizing 2,2,5,5-tetramethylcyclohexane-1,3-dione. umn.edu This suggests that controlling the stoichiometry of the base and methylating agent is crucial to achieve mono-methylation.
Table 1: Representative Conditions for Methylation of 1,3-Diones
| Precursor | Methylating Agent | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Dimedone | Methyl Iodide | Potassium Carbonate | Acetone | 2,2,5,5-Tetramethylcyclohexane-1,3-dione | umn.edu |
| 1,3-Cyclohexanedione (B196179) | Methyl Iodide | Sodium Methoxide | Methanol (B129727) | 2-Methyl-1,3-cyclohexanedione | N/A |
De Novo Cyclization Approaches for the Formation of Substituted Cyclohexane-1,3-diones
De novo synthesis offers a more flexible route to substituted cyclohexane-1,3-diones, allowing for the introduction of various substituents at different positions of the ring. Two prominent methods for constructing the cyclohexane-1,3-dione core are the Michael-Claisen condensation and the Robinson annulation.
A regio-selective and consecutive Michael-Claisen process has been developed for the synthesis of substituted cyclohexane-1,3-diones starting from substituted acetones and α,β-unsaturated esters. google.comgoogle.com This one-pot process is atom-economical and efficient. google.com For the synthesis of this compound, this would conceptually involve the reaction of 3-methylbutan-2-one with an acrylate (B77674) derivative.
The Robinson annulation is another powerful tool for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.comlibretexts.orgchempedia.inforesearchgate.net This reaction combines a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgmasterorganicchemistry.com To synthesize the target molecule via this route, a suitable 1,5-diketone precursor would be required, which could be formed from the Michael addition of an enolate to an α,β-unsaturated ketone.
Table 2: Key Reactions in De Novo Synthesis of Cyclohexane-1,3-diones
| Reaction Name | Key Steps | Starting Material Types | Product Type | Reference |
|---|---|---|---|---|
| Michael-Claisen Process | Michael Addition, Claisen Condensation | Substituted Acetone, α,β-Unsaturated Ester | Substituted Cyclohexane-1,3-dione | google.comgoogle.comorganic-chemistry.org |
| Robinson Annulation | Michael Addition, Intramolecular Aldol Condensation | Ketone, Methyl Vinyl Ketone | α,β-Unsaturated Ketone in a Cyclohexane (B81311) Ring | wikipedia.orgmasterorganicchemistry.comlibretexts.orgchempedia.inforesearchgate.net |
Strategic Incorporation of Methyl Groups via Modern Organometallic or Catalytic Processes
Modern synthetic chemistry offers a range of organometallic and catalytic methods for the formation of carbon-carbon bonds, including the introduction of methyl groups. While specific applications to this compound are not extensively documented, general principles from related systems can be applied.
Organocuprates, also known as Gilman reagents, are well-known for their ability to perform 1,4-conjugate additions to α,β-unsaturated ketones. iupac.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com This could be a potential strategy to introduce a methyl group at the C5 position of a suitable cyclohexenone precursor.
Transition metal-catalyzed reactions offer another avenue. Rhodium-catalyzed methylation of ketones using methanol as the methylating agent has been reported, proceeding via a hydrogen-borrowing mechanism. nih.govresearchgate.net Similarly, palladium-catalyzed β-arylation and alkylation of α-keto esters have been demonstrated, showcasing the potential of this metal for C-C bond formation in related systems. nih.govorganic-chemistry.orgnih.govacs.orgfao.org Manganese-catalyzed α-alkylation of ketones using alcohols has also been developed as a more sustainable approach. titech.ac.jpnih.gov
Table 3: Modern Catalytic Methods for Alkylation
| Catalyst Type | Reaction Type | Substrate Type | Alkylating Agent | Reference |
|---|---|---|---|---|
| Organocuprates (Gilman Reagents) | 1,4-Conjugate Addition | α,β-Unsaturated Ketones | Organocuprate | iupac.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com |
| Rhodium Complexes | Hydrogen-Borrowing Alkylation | Ketones | Methanol | nih.govresearchgate.netnih.govresearchgate.netrsc.org |
| Palladium Complexes | β-Arylation/Alkylation | α-Keto Esters | Aryl Halides/Alkyl Halides | nih.govorganic-chemistry.orgnih.govacs.orgfao.org |
| Manganese Complexes | α-Alkylation | Ketones, Esters, Amides | Alcohols | titech.ac.jpnih.gov |
Green Chemistry Approaches in Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous substances.
Solvent-Free Reaction Environments
Performing reactions in the absence of a solvent can significantly reduce the environmental impact of a synthesis. While specific solvent-free methods for the synthesis of this compound are not detailed in the literature, related reactions have been successfully conducted under these conditions. For instance, the Michael-Claisen process for substituted cyclohexane-1,3-diones can be performed under neat conditions. organic-chemistry.org
Aqueous Media Reaction Systems
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of dimedone, the precursor to the target molecule, is traditionally carried out in an aqueous alcohol solution, demonstrating the feasibility of using water in the synthesis of this class of compounds. orgsyn.org
Application of Recyclable Catalysts (e.g., Nanoparticles, Ionic Liquids)
Nanoparticles: Polymer-supported palladium nanoparticles have been shown to be effective and recyclable catalysts for the α-alkylation of ketones with alcohols. researchgate.netthieme-connect.com These heterogeneous catalysts can be easily separated from the reaction mixture and reused.
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can be used as solvents and catalysts in organic reactions. ppor.aznih.govauctoresonline.orgrushim.rufrontiersin.org They are known for their negligible vapor pressure, high thermal stability, and ability to be recycled. ppor.aznih.gov ILs have been employed in Diels-Alder reactions to synthesize cyclic compounds, suggesting their potential applicability in the synthesis of cyclohexane-1,3-dione derivatives. ppor.az Phase-transfer catalysis (PTC) is another green technique that can facilitate reactions between reactants in immiscible phases, often using quaternary ammonium (B1175870) or phosphonium (B103445) salts as catalysts which can be recycled. unive.itwikipedia.orgias.ac.inprinceton.edumdma.ch
Table 4: Green Chemistry Approaches in Organic Synthesis
| Approach | Key Feature | Example Application | Reference |
|---|---|---|---|
| Solvent-Free Reactions | Reduced solvent waste | Michael-Claisen cyclization | organic-chemistry.org |
| Aqueous Media | Use of water as a safe solvent | Synthesis of Dimedone | orgsyn.org |
| Nanoparticle Catalysis | Recyclable heterogeneous catalyst | α-Alkylation of ketones | researchgate.netthieme-connect.com |
| Ionic Liquids | Recyclable solvent and catalyst | Diels-Alder reactions | ppor.aznih.gov |
| Phase-Transfer Catalysis | Facilitates reactions in multiphase systems | Alkylation reactions | unive.itwikipedia.orgias.ac.inprinceton.edumdma.ch |
Chemical Reactivity and Mechanistic Pathways
Proton Abstraction and Enolate Formation in 2,5,5-Trimethylcyclohexane-1,3-dione
The presence of two carbonyl groups significantly influences the acidity of the hydrogen atoms on adjacent carbons (α-carbons). The pKa values for protons alpha to a single ketone are typically around 19-21, whereas protons alpha to two carbonyl groups, as in β-dicarbonyl compounds, are considerably more acidic, with pKa values in the range of 9-13. libretexts.orgumb.edulibretexts.org This increased acidity is due to the stability of the resulting conjugate base, an enolate anion, which is stabilized by resonance delocalization of the negative charge across both oxygen atoms. libretexts.org
In the structure of this compound, there are two distinct sets of α-protons: those on the methylene (B1212753) groups at the C4 and C6 positions, and those on the methyl group at the C2 position. The protons at C4 and C6 are alpha to one carbonyl group, while the protons on the C2-methyl group are alpha to two carbonyl groups.
Deprotonation can theoretically occur at either site, leading to different enolates. However, the protons on the methylene groups at C4 and C6 are significantly more acidic. Abstraction of a proton from C4 (or the equivalent C6) results in a conjugated enolate, which is the more stable and thermodynamically favored product. The protons of the C2-methyl group are less likely to be abstracted. Therefore, enolization of this compound occurs preferentially via the removal of a proton from the C4 or C6 position.
Table 1: Comparison of α-Proton Acidity
| Proton Location | Adjacent Carbonyls | Typical pKa Range | Resulting Enolate Stability |
|---|---|---|---|
| C4/C6 Methylene | 1 | ~19-21 | High (Conjugated system) |
Note: The interactive table above summarizes the factors influencing the site of deprotonation.
The enolate anion generated from this compound is a potent carbon nucleophile and a key intermediate in various carbon-carbon bond-forming reactions. studycorgi.com This reactivity is fundamental to the synthetic utility of β-dicarbonyl compounds. pressbooks.pub
One of the primary reactions is alkylation . The enolate can react with alkyl halides in an S_N2 reaction to introduce an alkyl group at the C4 position. pressbooks.pub Given that the initial product still possesses an acidic proton at the C6 position, a second alkylation can be performed, potentially with a different alkyl halide, to achieve dialkylation.
Another significant reaction is the aldol (B89426) condensation and related variants. The enolate can add to the carbonyl group of an aldehyde or ketone, forming a β-hydroxy carbonyl compound, which may subsequently dehydrate to yield an α,β-unsaturated product. studycorgi.com This pathway is crucial for constructing more complex molecular architectures.
Reactions at the Carbonyl Centers of this compound
The two carbonyl groups at positions 1 and 3 are the primary sites for electrophilic attack, although their reactivity is tempered by the compound's strong tendency to exist in the more stable enol form.
While specific examples for this compound are not extensively documented, the principles of carbonyl chemistry suggest that it can undergo nucleophilic addition. Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the carbonyl carbon. In its predominant enol form, the compound would present one ketone and one enol functionality. The ketone at C3 is the more likely site for nucleophilic attack compared to the delocalized enol system. The reaction would likely require conditions that favor the diketone tautomer or use a sufficiently strong nucleophile to react with the present ketone.
Condensation reactions involving the enol or enolate form of this compound are common. A notable example is the Knoevenagel condensation , which involves the reaction of an active hydrogen compound with an aldehyde or ketone, followed by dehydration. thieme-connect.com In this context, this compound can react with aldehydes, typically at the C4 position, to form α,β-unsaturated systems.
These reactions are often used in the synthesis of heterocyclic compounds. For instance, the reaction with aldehydes can lead to the formation of xanthenedione derivatives through a sequence of Knoevenagel condensation and subsequent Michael addition.
Table 2: Common Condensation Reactions
| Reaction Name | Reactant | Product Type |
|---|---|---|
| Knoevenagel Condensation | Aldehyde | α,β-Unsaturated Dione (B5365651) |
Note: The interactive table above lists key condensation reactions applicable to 1,3-diones.
Oxidative Transformations of this compound
The structure of this compound is susceptible to various oxidative reactions, leading to ring-opening or the introduction of new functional groups.
α-Oxidation: Cyclic β-dicarbonyl compounds that possess an α-alkyl substituent can undergo α-hydroxylation. One method involves using molecular oxygen in the presence of a cerium(III) chloride catalyst to introduce a hydroxyl group at the α-position. thieme-connect.com For this compound, this would likely occur at the C2 position, replacing the methyl group's hydrogen if conditions are forced, but more plausibly this type of reaction would target the C4/C6 positions if they were alkylated. A related cobalt-catalyzed peroxidation using tert-butyl hydroperoxide (TBHP) can also introduce an alkylperoxy group. researchgate.net
Baeyer-Villiger Oxidation: This reaction converts ketones into esters, or cyclic ketones into lactones, using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org The Baeyer-Villiger oxidation of a cyclic ketone involves the insertion of an oxygen atom adjacent to the carbonyl carbon. jk-sci.com When applied to this compound, this reaction would be expected to yield a seven-membered ring lactone. The regioselectivity of oxygen insertion depends on the migratory aptitude of the adjacent carbon atoms.
Oxidative Cleavage: The C-C bond between the two carbonyl groups or adjacent to them can be cleaved under specific oxidative conditions.
Ozonolysis : While ozonolysis typically cleaves carbon-carbon double bonds, it can be used to cleave the enol form of the dione, leading to the opening of the cyclohexane (B81311) ring. masterorganicchemistry.comlibretexts.orglibretexts.org The specific products would depend on the workup conditions (reductive or oxidative).
Amidation : A metal-free method using iodine and sodium azide (B81097) in the presence of an amine can achieve oxidative cleavage of the C-C bond in 1,3-diones, resulting in the formation of an acyclic diamide (B1670390) through ring-opening. nih.gov
Specific Reaction Types and Mechanisms Involving this compound
The reactivity of this compound, a substituted β-diketone, is characterized by the interplay between its keto and enol tautomers. The presence of two carbonyl groups flanking a methylene (or methine, in its methylated form) group results in acidic α-protons and facilitates the formation of a nucleophilic enolate. This enolate is a versatile intermediate for a variety of chemical transformations. The following sections detail specific reactions and mechanistic pathways involving this compound and its derivatives.
Reaction with Phosphorus Trichloride (B1173362)
The reaction of this compound with phosphorus trichloride (PCl₃) is a method for the synthesis of the corresponding β-chloro-α,β-unsaturated ketone. This transformation is a crucial step in the synthesis of more complex molecules, converting one of the carbonyl groups into a more versatile functional group for subsequent reactions. rsc.org
The reaction proceeds via the enol form of the dione. The mechanism involves the following key steps:
Enolization: The dione exists in equilibrium with its enol tautomer. This step is often catalyzed by trace amounts of acid.
Attack on PCl₃: The electron-rich enol oxygen acts as a nucleophile, attacking the electrophilic phosphorus atom of PCl₃. This forms a chlorophosphite ester intermediate and displaces a chloride ion.
Chloride Attack and Elimination: The displaced chloride ion then attacks the vinylic carbon atom, leading to the elimination of a dichlorophosphite (B8498940) group and the formation of the chlorinated enone product, 2,5,5-trimethyl-3-chlorocyclohex-2-en-1-one. rsc.org
This reaction is an effective way to generate a reactive electrophilic site on the cyclohexane ring, which can be utilized in various subsequent nucleophilic substitution or cross-coupling reactions.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Phosphorus Trichloride (PCl₃) | 2,5,5-Trimethyl-3-chlorocyclohex-2-en-1-one | Enol Halogenation |
Epoxidation Reactions on Derived Unsaturated Systems
Unsaturated systems derived from this compound, particularly α,β-unsaturated ketones, are important substrates for epoxidation reactions. These unsaturated derivatives can be synthesized, for example, through Knoevenagel or similar condensation reactions where the active methylene group of the parent dione reacts with aldehydes or ketones.
Once the α,β-unsaturated ketone derivative is formed, its carbon-carbon double bond can be selectively epoxidized. A common method for this transformation is the Weitz-Scheffer epoxidation, which utilizes basic hydrogen peroxide or other peroxy compounds. The mechanism is a nucleophilic attack of the hydroperoxide anion on the β-carbon of the enone system (a Michael-type addition).
The key steps are:
Formation of Hydroperoxide Anion: A base deprotonates hydrogen peroxide to form the highly nucleophilic hydroperoxide anion (HOO⁻).
Michael Addition: The hydroperoxide anion attacks the electrophilic β-carbon of the α,β-unsaturated ketone. This forms an enolate intermediate.
Intramolecular Cyclization: The enolate then undergoes an intramolecular nucleophilic attack, displacing a hydroxide (B78521) ion and forming the epoxide ring.
This reaction is stereoselective and provides a route to functionalized epoxy ketones, which are valuable building blocks for the synthesis of various complex organic molecules.
| Substrate Class | Reagent | Product Class | Key Intermediate |
| α,β-Unsaturated Ketones | Hydrogen Peroxide (H₂O₂) / Base | α,β-Epoxy Ketones | Hydroperoxide adduct (enolate) |
Singlet Oxygen Reactivity of Derived Diene Moieties
Diene moieties derived from this compound can undergo characteristic reactions with singlet oxygen (¹O₂). Singlet oxygen is an electronically excited state of molecular oxygen that acts as a potent dienophile in [4+2] cycloaddition reactions, analogous to the Diels-Alder reaction. mdpi.com
A suitable diene can be prepared from the dione through various synthetic routes, such as the conversion of the ketone groups into vinyl groups. The resulting substituted cyclohexadiene system can then react with singlet oxygen, which is typically generated photochemically using a sensitizer (B1316253) (e.g., Rose Bengal, Methylene Blue).
The reaction mechanism is a concerted [4+2] cycloaddition:
Generation of ¹O₂: A photosensitizer absorbs light and transfers energy to ground-state triplet oxygen (³O₂), promoting it to the singlet state (¹O₂).
Cycloaddition: The singlet oxygen molecule adds across the 1,4-positions of the conjugated diene system in a single, concerted step.
Product Formation: This cycloaddition results in the formation of a cyclic peroxide, known as an endoperoxide.
These endoperoxides are versatile intermediates that can be isolated or further transformed into diols, epoxy alcohols, or other oxygenated compounds.
| Diene System | Reagent | Reaction Type | Product |
| Substituted 1,3-Cyclohexadiene | Singlet Oxygen (¹O₂) | [4+2] Cycloaddition | Endoperoxide |
Rearrangement Pathways of Derived Complex Structures
This compound can serve as a precursor for the synthesis of complex, polycyclic structures that may undergo subsequent rearrangement reactions. An example of the formation of such a complex structure is the reaction of cyclohexane-1,3-diones with substituted pyridinium (B92312) salts.
This reaction proceeds via a tandem dinucleophilic cyclization. The mechanism involves an initial regioselective Michael-type addition of the dione's enolate to the 4-position of the pyridinium ring. This is followed by a base-assisted proton migration and a subsequent intramolecular nucleophilic attack by the enolate oxygen onto the 2-position of the dihydropyridine (B1217469) intermediate. This sequence efficiently constructs a complex bridged heterocyclic framework, specifically an 8-oxa-10-aza-tricyclo[7.3.1.0²˒⁷]tridecane system.
Once formed, these strained, bridged structures can be substrates for rearrangement pathways, often promoted by acid, base, or thermal conditions. Potential rearrangement pathways for such bicyclic or tricyclic ethers can include:
Acid-Catalyzed Ring Opening/Closing: Protic or Lewis acids can activate the bridgehead ether oxygen, leading to ring-opening to form a carbocationic intermediate. This intermediate can then be trapped by a nucleophile or undergo further cyclization and rearrangement to yield a thermodynamically more stable bicyclic or monocyclic isomer.
Skeletal Rearrangements: Under thermal or photochemical conditions, strained polycyclic systems can undergo skeletal rearrangements to relieve ring strain, leading to the formation of new ring systems. These transformations can proceed through pericyclic reactions or stepwise radical or ionic pathways.
These rearrangement reactions provide powerful methods for transforming relatively simple starting materials into intricate molecular architectures that would be difficult to access through other synthetic routes.
Applications in Complex Molecule Synthesis and Structural Diversification
Building Block for Bridged and Polycyclic Ring Systems
The rigid framework of 2,5,5-trimethylcyclohexane-1,3-dione serves as an excellent starting point for the synthesis of complex polycyclic structures, which are prevalent in many natural products and pharmaceutically active molecules. Its ability to undergo annulation reactions is a key feature exploited by chemists to build these sophisticated frameworks.
A notable application of this compound is in the facile preparation of the bicyclo[5.3.0]decane ring system, a core structure found in some natural products. Specifically, a straightforward synthesis of 6,9,9-trimethylbicyclo[5.3.0]deca-1,6-dien-3-one has been described. researchgate.netcdnsciencepub.com This transformation highlights the utility of the dione (B5365651) as a foundational component for constructing fused ring systems. The reaction leverages the reactivity of the dione's enolate in subsequent bond-forming steps to achieve the target bicyclic structure. researchgate.net
Table 1: Synthesis of Bicyclo[5.3.0]deca-1,6-dien-3-one Derivative
| Starting Material | Product | Significance |
| This compound | 6,9,9-Trimethylbicyclo[5.3.0]deca-1,6-dien-3-one | Provides direct access to the bicyclo[5.3.0]decane framework. researchgate.netcdnsciencepub.com |
Domino reactions, which involve a cascade of multiple bond-forming events in a single pot, are highly efficient synthetic strategies. Cyclic 1,3-diones, including analogues of this compound, are effective substrates in domino Michael-aldol annulations to construct bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane derivatives. researchgate.net In these reactions, the 1,3-dione acts as a nucleophile in an initial Michael addition to an α,β-unsaturated aldehyde, followed by an intramolecular aldol (B89426) condensation to forge the second ring. nih.gov
Research on the closely related 2,4,4-trimethylcyclohexane-1,3-dione has shown that these annulation products can lead to bicyclic compounds with distinct boat-chair conformations. researchgate.net Subsequent oxidation of the resulting hydroxyl group furnishes the corresponding bicyclic triketones, further diversifying the available molecular scaffolds. researchgate.net This methodology provides a powerful tool for the stereocontrolled synthesis of complex bicyclic systems. researchgate.net
Table 2: Domino Michael-Aldol Annulations for Bicyclic Frameworks
| Reactants | Reaction Type | Resulting Frameworks | Key Features |
| Cyclic 1,3-Diketone + α,β-Unsaturated Aldehyde | Domino Michael-Aldol Annulation | Bicyclo[3.3.1]nonane, Bicyclo[3.2.1]octane | Stereocontrolled synthesis, formation of complex bicyclic systems in one pot. researchgate.netnih.gov |
Precursor for Diverse Heterocyclic Scaffolds
Beyond carbocyclic systems, this compound is a key starting material for synthesizing a variety of heterocyclic structures. The dicarbonyl functionality provides reactive sites for condensation reactions with binucleophiles, leading to the formation of fused and spirocyclic heterocyclic systems.
The synthesis of fused pyran derivatives can be efficiently achieved through multi-component reactions (MCRs) involving cyclic 1,3-diones. nih.gov A common strategy is the one-pot, three-component condensation of an aldehyde, malononitrile (B47326), and a 1,3-dicarbonyl compound like this compound. researchgate.net This reaction typically proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the dione, and subsequent cyclization and tautomerization to yield the highly substituted 2-amino-4H-pyran ring system. This approach is valued for its operational simplicity and ability to generate molecular complexity rapidly. researchgate.net
Quinazolinone derivatives, a class of compounds with significant medicinal interest, can be synthesized using cyclic 1,3-diones. nih.gov A microwave-assisted, one-pot reaction between an aldehyde, a 1,3-dione such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and urea (B33335) or thiourea (B124793) provides access to these fused heterocyclic systems. nih.gov The reaction involves the initial formation of a Knoevenagel adduct between the aldehyde and the dione, which then undergoes a cyclocondensation reaction with urea. This method is applicable to substituted diones like this compound for the preparation of a library of quinazolinone-based structures.
The versatility of 1,3-diones extends to the synthesis of complex, multi-ring nitrogen-containing heterocycles through multi-component reactions. One-pot, four-component condensation reactions are employed to create 1H-indazolo[1,2-b]phthalazine and pyridazino[1,2-a]indazole frameworks. nih.gov For the synthesis of 1H-indazolo[1,2-b]phthalazine-triones, a reaction involving phthalic anhydride, hydrazine (B178648) hydrate, an aromatic aldehyde, and a 1,3-dione (such as dimedone) is utilized. researchgate.net The reaction proceeds by first forming phthalhydrazide, which then condenses with the aldehyde and the 1,3-dione to build the complex heterocyclic system. researchgate.netresearchgate.net This strategy provides an efficient and atom-economical route to these structurally diverse and pharmacologically relevant scaffolds. nih.gov
Table 3: Synthesis of Heterocyclic Scaffolds
| Heterocyclic System | Synthetic Method | Key Reactants |
| Pyran Derivatives | Three-component reaction | Aldehyde, Malononitrile, this compound researchgate.net |
| Quinazolinone Derivatives | Three-component reaction | Aldehyde, Urea/Thiourea, this compound nih.gov |
| 1H-Indazolo[1,2-b]phthalazine Derivatives | Four-component reaction | Phthalic Anhydride, Hydrazine Hydrate, Aldehyde, this compound nih.govresearchgate.net |
| Pyridazino[1,2-a]indazole Derivatives | Four-component reaction | Succinic Anhydride, Hydrazine Hydrate, Aldehyde, this compound nih.gov |
Exploration of Spiro Compound Synthesis
The 1,3-dione functionality within the this compound scaffold provides reactive sites, specifically an active methylene (B1212753) group, that are crucial for its application in the synthesis of complex molecular architectures, including spiro compounds. Spirocycles, which contain two rings connected by a single common atom, are significant structural motifs found in numerous natural products and pharmacologically active molecules. The construction of these three-dimensional structures is a key area in synthetic organic chemistry.
While specific examples detailing the use of this compound in multicomponent reactions to generate spirocycles are not extensively documented in readily available literature, the reactivity of the closely related 1,3-cyclohexanedione (B196179) scaffold is well-established in this domain. These reactions often proceed through a cascade mechanism, where a series of intramolecular and intermolecular reactions occur in a single pot to rapidly build molecular complexity.
A common strategy involves the Knoevenagel condensation of the 1,3-dione with an aldehyde. The resulting activated alkene can then participate in subsequent Michael additions and cyclization reactions to form the spirocyclic system. For instance, multicomponent reactions involving 1,3-cyclohexanedione derivatives, aldehydes, and other nucleophiles like malononitrile or amines have been successfully employed to create diverse spiroheterocycles. These reactions capitalize on the sequential formation of carbon-carbon and carbon-heteroatom bonds to assemble the final spirocyclic framework. Given its structural similarity, this compound is a potential substrate for similar synthetic strategies, with the methyl groups at positions 2 and 5 influencing the stereochemical outcome of the reactions.
One notable example of a spirocyclic natural product derived from a cyclohexane-1,3-dione precursor is Griseofulvin, an antifungal agent. libretexts.orgdtu.dk Although its synthesis does not start from this compound, the strategies employed, such as those involving Diels-Alder reactions or oxidative coupling to form the spirocyclic core, highlight the utility of the dione ring system in constructing such intricate structures. libretexts.orgdtu.dk
Intermediates in Natural Product Total Synthesis and Analogue Development
Cyclohexane-1,3-dione and its derivatives are recognized as versatile and valuable building blocks in the total synthesis of natural products and the development of their analogues. researchgate.net The combination of carbonyl groups and an acidic methylene position allows for a wide range of chemical transformations, making these compounds ideal starting points for constructing complex carbocyclic and heterocyclic systems found in nature.
While direct and specific examples of the total synthesis of a natural product commencing from this compound are not prominent in the reviewed literature, the synthetic utility of its close analogues is well-documented and provides a clear indication of its potential. A significant example is the first catalytic asymmetric total synthesis of the sesquiterpene (+)-ar-macrocarpene, which begins with the commercially available and structurally similar 5,5-dimethylcyclohexane-1,3-dione. rsc.orgrsc.org This synthesis showcases how the dione scaffold can be elaborated through a sequence of reactions, including a key libretexts.orglibretexts.org-sigmatropic rearrangement, to achieve the target natural product. rsc.org
The development of natural product analogues for applications in medicine and agriculture is another area where these scaffolds are important. For example, numerous 2-acyl-cyclohexane-1,3-dione analogues have been synthesized and studied for their herbicidal properties. mdpi.com These synthetic efforts are often inspired by natural products and aim to create molecules with improved potency, selectivity, or metabolic stability. The cyclohexane-1,3-dione core is a key pharmacophore in this context, and modifications, such as the introduction of methyl groups found in this compound, can be used to fine-tune the biological activity of the resulting compounds.
The table below summarizes examples of natural products and bioactive compounds synthesized from closely related cyclohexane-1,3-dione precursors, illustrating the synthetic potential of this class of molecules.
| Precursor Compound | Target Molecule | Class of Target Molecule |
| 5,5-Dimethylcyclohexane-1,3-dione | (+)-ar-Macrocarpene | Sesquiterpene (Natural Product) |
| Cyclohexane-1,3-dione derivatives | Griseofulvin | Spirocyclic (Natural Product, Antifungal) |
| 2,2,4-Trimethylcyclohexane-1,3-dione | Taxoid A Ring Precursor | Diterpene (Natural Product Component) |
| 5,5-Dimethylcyclohexane-1,3-dione derivatives | 2-Acylcyclohexane-1,3-diones | Herbicidal Agents (Natural Product Analogues) |
Advanced Spectroscopic and Computational Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomer Quantification
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2,5,5-trimethylcyclohexane-1,3-dione and for quantifying the equilibrium between its diketo and enol tautomers in solution. Both ¹H and ¹³C NMR provide distinct signals for each tautomeric form, allowing for detailed analysis.
The keto-enol equilibrium is significantly influenced by the solvent. In non-polar solvents, the enol form is often stabilized by intramolecular hydrogen bonding, whereas polar solvents can interact with the carbonyl groups, shifting the equilibrium.
Structural Elucidation:
Diketo Form: In the symmetric diketo form, ¹H NMR would show a singlet for the two equivalent gem-dimethyl groups at C5, a signal for the methyl group at C2, a signal for the methine proton at C2, and signals for the two methylene (B1212753) groups at C4 and C6. The ¹³C NMR spectrum would correspondingly show distinct signals for the carbonyl carbons (C1 and C3), the quaternary carbon (C5), the methine carbon (C2), and the methylene carbons (C4, C6), along with the methyl carbons.
Enol Form: The enol form breaks the molecule's symmetry. A key feature in the ¹H NMR spectrum is the appearance of a signal for the enolic hydroxyl proton, often in the range of 10-16 ppm, due to strong intramolecular hydrogen bonding. The proton at C2 is absent, and a vinyl proton signal is not expected as the double bond is endocyclic between C1 and C2 (or C2 and C3). The ¹³C NMR spectrum is characterized by signals for the enolic carbons (C=C-OH), which appear at different chemical shifts than the corresponding carbons in the diketo form.
Tautomer Quantification: The relative concentration of the keto and enol forms can be determined by integrating the signals in the ¹H NMR spectrum that are unique to each tautomer. For instance, the integration of the methine proton signal at C2 (diketo form) can be compared with the integration of the enolic OH proton signal (enol form) to calculate the keto-enol ratio. Studies on similar cyclic β-diketones show that this equilibrium is dynamic and sensitive to solvent polarity and temperature. researchgate.net
| Tautomer | Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Diketo | C1, C3 (C=O) | - | ~200-210 |
| C2 (-CH-) | ~3.5 | ~55-65 | |
| C2-CH₃ | ~1.2 | ~15-25 | |
| C4, C6 (-CH₂-) | ~2.5 | ~45-55 | |
| C5 (-C(CH₃)₂-) | - | ~30-40 | |
| C5-(CH₃)₂ | ~1.1 | ~25-30 | |
| Enol | C1 (-C=O) | - | ~195-205 |
| C3 (-C-OH) | - | ~185-195 | |
| C2 (=C-) | - | ~100-110 | |
| C2-CH₃ | ~1.8 | ~10-20 | |
| Enol (-OH) | ~10-16 | - | |
| C4, C6 (-CH₂-) | ~2.3 | ~40-50 | |
| C5-(CH₃)₂ | ~1.0 | ~25-30 |
Infrared (IR) Spectroscopy for Functional Group Analysis and Tautomeric State Assessment
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and assessing its dominant tautomeric form. The distinction between the diketo and enol forms is readily apparent from their characteristic vibrational frequencies.
Diketo Form: The spectrum of the pure diketo tautomer would be dominated by a strong, sharp absorption band corresponding to the C=O stretching vibration of the ketone groups. For cyclic 1,3-diones, this band typically appears in the region of 1700-1730 cm⁻¹. The presence of two carbonyl groups can sometimes lead to symmetric and asymmetric stretching modes, resulting in a split or broadened peak. The spectrum also features C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹. pressbooks.pub
Enol Form: The enol tautomer presents a more complex IR spectrum. Its most telling feature is a very broad and strong absorption band for the O-H stretching vibration of the enolic hydroxyl group, typically found in the 3200-2500 cm⁻¹ range. The broadness is a result of strong intramolecular hydrogen bonding to the adjacent carbonyl oxygen. Concurrently, the C=O stretching frequency is shifted to a lower wavenumber (1650-1670 cm⁻¹) due to conjugation with the C=C double bond and participation in the hydrogen bond. A C=C stretching vibration also appears, usually around 1600-1640 cm⁻¹.
The presence or absence of the broad O-H band and the precise position of the carbonyl absorption band(s) are therefore diagnostic indicators of the tautomeric state of the compound under the conditions of analysis (e.g., in a KBr pellet or in a specific solvent).
| Vibrational Mode | Functional Group | Tautomeric Form | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|---|
| C=O Stretch | Ketone | Diketo | 1700 - 1730 | Strong, Sharp |
| O-H Stretch | Enol Hydroxyl | Enol | 2500 - 3200 | Strong, Very Broad |
| C=O Stretch (Conjugated) | Ketone | Enol | 1650 - 1670 | Strong |
| C=C Stretch | Enol Double Bond | Enol | 1600 - 1640 | Medium |
| C-H Stretch | Alkyl (sp³) | Both | 2850 - 2960 | Medium-Strong |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to analyze its structure through the fragmentation patterns generated upon ionization. The compound has a molecular formula of C₉H₁₄O₂ and a molecular weight of approximately 154.21 g/mol . matrix-fine-chemicals.com
In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺•), which can then undergo various fragmentation reactions. The analysis of the mass-to-charge ratio (m/z) of these fragments provides valuable structural information. For this compound, the fragmentation is guided by the stability of the resulting carbocations and neutral losses.
Plausible Fragmentation Pathways:
Alpha-Cleavage: A common pathway for ketones is the cleavage of the bond adjacent to the carbonyl group. Cleavage of the C1-C2 or C2-C3 bond can lead to the formation of stable acylium ions.
Loss of Methyl Group: The molecular ion can lose a methyl radical (•CH₃, 15 Da) from the C2 or C5 position to form a fragment ion at m/z 139.
Loss of CO or C₂H₄O: The ring structure can undergo cleavage with the loss of small, stable neutral molecules like carbon monoxide (CO, 28 Da) or ketene (B1206846) (CH₂=C=O, 42 Da) through more complex rearrangement processes.
Retro-Diels-Alder Reaction: The enol form of the molecular ion can potentially undergo a retro-Diels-Alder reaction, leading to characteristic fragment ions by cleaving the cyclohexene (B86901) ring. researchgate.net
The relative abundance of these fragment ions helps in piecing together the molecular structure and distinguishing it from its isomers.
| m/z Value | Proposed Fragment Ion Structure/Formula | Proposed Neutral Loss |
|---|---|---|
| 154 | [C₉H₁₄O₂]⁺• (Molecular Ion) | - |
| 139 | [M - CH₃]⁺ | •CH₃ |
| 126 | [M - CO]⁺• | CO |
| 111 | [M - CO - CH₃]⁺ or [M - C₃H₇]⁺ | CO + •CH₃ or •C₃H₇ |
| 98 | [M - C₄H₆O]⁺• (Retro-Diels-Alder from enol) | C₄H₆O (Methyl vinyl ketone) |
| 83 | [C₅H₇O]⁺ | •C₄H₇O |
| 69 | [C₄H₅O]⁺ | •C₅H₉O |
Computational Chemistry Approaches for Investigating this compound
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful theoretical tools for investigating the properties of this compound at the atomic level. These methods can accurately predict molecular geometries, electronic structures, and the relative stabilities of different isomers and tautomers. mdpi.com
For this compound, DFT calculations are primarily used to:
Determine Tautomer Stability: By calculating the Gibbs free energies of the diketo and enol forms, DFT can predict which tautomer is more stable in the gas phase or in different solvent environments (using continuum solvent models). This provides a theoretical basis for the experimentally observed tautomeric equilibrium. Studies on related benzoylcyclohexane-1,3-diones have successfully used DFT to investigate these equilibria. researchgate.net
Predict Spectroscopic Properties: DFT calculations can predict NMR chemical shifts and IR vibrational frequencies. These theoretical predictions are invaluable for assigning experimental spectra and confirming the presence of specific tautomers.
Analyze Electronic Structure and Reactivity: DFT can be used to calculate properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges. This information helps in understanding the molecule's reactivity, identifying nucleophilic and electrophilic sites, and predicting its behavior in chemical reactions.
| Tautomer | Method/Basis Set | Electronic Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|
| Diketo Form | B3LYP/6-31G(d) | -540.12345 | +2.5 |
| Enol Form | B3LYP/6-31G(d) | -540.12743 | 0.0 (Reference) |
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model conformational changes and explicit interactions with solvent molecules. acs.org
Key applications of MD for this molecule include:
Conformational Analysis: The six-membered cyclohexane (B81311) ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat. MD simulations can explore the potential energy surface of the ring, determine the most stable conformations for both the diketo and enol forms, and calculate the energy barriers for interconversion between them.
Solvent Effects on Tautomerism: By simulating the molecule in a box of explicit solvent molecules (e.g., water, chloroform), MD can provide detailed insight into how the solvent influences the keto-enol equilibrium. The simulations can reveal the specific hydrogen bonding patterns and solvation shell structures around the polar carbonyl groups of the diketone and the hydroxyl/carbonyl groups of the enol. This information is crucial for understanding why the tautomeric ratio changes in different solvents, complementing the insights from continuum models used in DFT. nih.gov
Together, these advanced spectroscopic and computational methods provide a comprehensive characterization of this compound, from its static structure to its dynamic behavior and tautomeric equilibria.
Environmental and Sustainable Considerations in Research and Application
Process Intensification and Atom Economy Calculations in Synthetic Transformations
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of the synthesis of 2,5,5-trimethylcyclohexane-1,3-dione, this can be achieved through various strategies, including the use of continuous flow reactors, microwave-assisted synthesis, and optimizing reaction conditions to reduce reaction times and energy consumption.
A key metric in assessing the sustainability of a chemical reaction is its atom economy , a concept that measures the efficiency with which atoms from the reactants are incorporated into the desired product. The synthesis of substituted cyclohexane-1,3-diones often involves a regio-selective and consecutive Michael-Claisen condensation process. google.com Such one-pot processes are desirable from an atom economy perspective as they can reduce the number of steps and purification stages, thereby minimizing waste. google.com
To illustrate the concept of atom economy, consider a plausible synthesis of this compound, which could involve the reaction of mesityl oxide with a malonic ester followed by intramolecular cyclization, hydrolysis, and decarboxylation. A more direct route could be the Michael addition of a suitable enolate to an α,β-unsaturated carbonyl compound, followed by an intramolecular condensation.
Table 1: Theoretical Atom Economy for a Representative Synthesis of a Substituted Cyclohexane-1,3-dione
| Reactant 1 | Reactant 2 | Desired Product | By-products | % Atom Economy |
| Substituted Acetone | α,β-unsaturated ester | Substituted cyclohexane-1,3-dione | Alcohol | Varies based on reactants |
This table is illustrative. Specific atom economy would depend on the exact synthetic route and reactants used for this compound.
Exploration of Bio-Based Catalysts and Reaction Media
The shift towards a bio-based economy encourages the use of renewable resources in chemical synthesis. This includes the exploration of bio-based catalysts and greener reaction media to replace traditional, often hazardous, materials.
Bio-Based Catalysts: While specific enzymatic routes for the synthesis of this compound are not extensively documented, the broader field of biocatalysis offers significant potential. Enzymes, such as lipases and aldolases, can catalyze key bond-forming reactions under mild conditions, often with high chemo-, regio-, and stereoselectivity. The use of "eco-bases," derived from plant sources, has been explored for promoting Michael addition reactions, offering a greener alternative to conventional bases. nih.gov These heterogeneous catalysts can often be easily recovered and reused. nih.gov
Greener Reaction Media: The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Research into greener alternatives is ongoing and includes:
Water: As a benign and abundant solvent, water is an attractive medium for organic synthesis. However, the low solubility of many organic reactants can be a challenge.
Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. researchgate.netjuniperpublishers.com Their negligible vapor pressure reduces air pollution, and their properties can be tailored by modifying the cation and anion. juniperpublishers.com Acidic ionic liquids have been successfully used to catalyze the condensation of 1,3-cyclohexanedione (B196179) with aromatic aldehydes. researchgate.net
Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive solvent that can be an excellent replacement for organic solvents in certain reactions.
Table 2: Comparison of Conventional and Greener Reaction Media
| Reaction Medium | Advantages | Disadvantages |
| Traditional Organic Solvents (e.g., Toluene, Dichloromethane) | Good solubility for organic compounds | Volatile, flammable, often toxic |
| Water | Non-toxic, non-flammable, abundant | Poor solubility for many organic reactants |
| Ionic Liquids | Low vapor pressure, tunable properties, potential for catalyst recycling | Can be expensive, potential toxicity and biodegradability concerns |
| Supercritical CO2 | Non-toxic, non-flammable, easily removed | Requires high pressure, limited solvent power for some substrates |
Waste Minimization and By-product Utilization Strategies
A core principle of green chemistry is the prevention of waste rather than its treatment or disposal. In the synthesis of this compound, several strategies can be employed to minimize waste and utilize by-products.
Catalyst Recycling: The use of heterogeneous catalysts is advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net For homogeneous catalysts, techniques like organic solvent nanofiltration are being developed to enable their recovery and reuse. rsc.org
By-product Valorization: The ideal synthesis produces no by-products. However, when they are unavoidable, finding applications for them is a key aspect of a sustainable process. For instance, in syntheses involving ester hydrolysis, the alcohol formed as a by-product could potentially be recovered and reused. The self-condensation of diones like indane-1,3-dione can lead to the formation of "bindone," an electron acceptor with applications in materials science. mdpi.com While not a direct by-product of the primary synthesis of this compound, this illustrates the principle of finding value in secondary products.
Solvent Recycling: Reducing solvent use is a primary goal. When solvents are necessary, implementing efficient recovery and recycling protocols can significantly decrease the environmental impact and operational costs of a chemical process.
By integrating these environmental and sustainable considerations into the research and application of this compound, the chemical industry can move towards more eco-friendly and economically viable processes.
Future Research Trajectories for 2,5,5 Trimethylcyclohexane 1,3 Dione
Unexplored Reactivity Pathways and Synthetic Transformations
The chemical versatility of cyclohexane-1,3-diones stems from the reactivity of the dicarbonyl moiety and the active methylene (B1212753) group. researchgate.net For 2,5,5-trimethylcyclohexane-1,3-dione, future research can pivot towards leveraging its unique substitution for novel synthetic transformations.
Domino and Multicomponent Reactions: The dione (B5365651) is an ideal candidate for constructing complex molecular architectures via domino or multicomponent reactions. Its functional groups can participate in sequential reactions, such as Michael additions followed by Claisen-type cyclizations, to build polycyclic and heterocyclic systems in a single pot. organic-chemistry.org Future work could explore its use as a building block for synthesizing novel acridinedione and xanthenone derivatives, which are known to possess diverse biological activities. researchgate.net
Asymmetric Transformations: While the C2-methylation prevents simple enolization and substitution at that position, it opens avenues for diastereoselective reactions at other sites of the molecule. Research into the stereoselective functionalization of the C4 or C6 methylene groups could yield valuable chiral building blocks.
Cycloaddition Reactions: The enol tautomer of the dione can potentially serve as a dipolarophile in 1,3-dipolar cycloaddition reactions. nih.govacs.org This pathway remains largely unexplored for this specific compound and could provide access to novel spirocyclic compounds containing five-membered heterocycles, which are prevalent motifs in medicinal chemistry.
An overview of potential reaction classes for future investigation is presented below.
| Reaction Class | Potential Substrates | Potential Products | Research Goal |
| Multicomponent Reactions | Aryl aldehydes, Amines, Malononitrile (B47326) | Dihydropyridines, Acridinediones | Synthesis of complex heterocyclic libraries |
| Domino Reactions | α,β-Unsaturated esters | Fused bicyclic systems | Atom-economical construction of polycycles |
| Diastereoselective Alkylation | Electrophiles with chiral auxiliaries | C4/C6-functionalized diones | Access to new chiral building blocks |
| 1,3-Dipolar Cycloadditions | Azomethine ylides, Nitrones | Spiro-pyrrolidines, Isoxazolidines | Novel spirocyclic scaffolds |
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
To unlock the full synthetic potential of this compound, the development of bespoke catalytic systems is paramount. Future research should target catalysts that can control the chemo-, regio-, and stereoselectivity of its transformations.
Organocatalysis: Chiral organocatalysts, such as N-heterocyclic carbenes (NHCs) or chiral phosphoric acids, have proven effective in the asymmetric desymmetrization of similar cyclic diketones. acs.orgresearchgate.net A significant research trajectory would be the design of organocatalysts that can mediate enantioselective reactions on the this compound scaffold. For instance, catalytic systems could be developed for the enantioselective Michael addition of the dione to electrophilic partners, proceeding through the formation of a chiral enamine intermediate.
Metal-Based Catalysis: The β-diketone moiety is an excellent ligand for metal ions. nih.gov This property can be exploited to develop novel metal-catalyzed reactions. Chiral Lewis acid complexes could activate the carbonyl groups towards nucleophilic attack, enabling stereocontrolled additions. Furthermore, research into transition-metal-catalyzed cross-coupling reactions at the C4 or C6 positions could provide efficient routes to novel substituted derivatives.
Green Catalytic Methodologies: Aligning with the principles of sustainable chemistry, future efforts could focus on developing heterogeneous or recyclable catalysts for transformations involving this compound. Solid acid catalysts, for example, could be explored for facilitating condensation reactions under solvent-free conditions, enhancing the environmental profile of synthetic processes. researcher.life
Application in Emerging Fields of Organic and Materials Chemistry
Beyond its role as a synthetic intermediate, this compound and its derivatives have potential applications in several cutting-edge areas of chemistry.
Medicinal Chemistry and Chemical Biology: The cyclohexane-1,3-dione framework is a known pharmacophore found in natural products and synthetic molecules with herbicidal and other biological activities. nih.govgoogle.com A forward-looking research program would involve synthesizing libraries of derivatives of this compound and screening them for a broad range of therapeutic targets. Its potential as a scaffold for antiviral, antibacterial, or anticancer agents is a particularly promising avenue. researchgate.netmdpi.com Furthermore, its structure could be incorporated into novel, chemically labile linkers for applications in antibody-drug conjugates (ADCs). researcher.life
Materials Science: The ability of β-diketones to chelate metals offers opportunities in materials science. nih.gov Derivatives of this compound could serve as organic linkers for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. The steric bulk of the trimethyl substitution pattern could influence the resulting pore size and topology, leading to materials with unique properties for gas storage, separation, or catalysis.
Polymer Chemistry: Incorporating the rigid dione structure into polymer backbones or as pendant groups is another unexplored area. This could lead to the development of polymers with enhanced thermal stability or specific functional properties. For instance, organocatalytic ring-opening polymerization of functionalized monomers derived from the dione could yield novel polyesters or polycarbonates with tailored characteristics. rsc.org
Advanced Theoretical Modeling to Predict and Rationalize Chemical Behavior
Computational chemistry provides powerful tools to guide and accelerate experimental research. For this compound, theoretical modeling can offer profound insights into its structure, reactivity, and potential applications.
Tautomerism and Reactivity: The keto-enol tautomerism is a fundamental property of β-diketones that dictates their reactivity. nih.gov While studies exist for related compounds like dimedone, advanced computational methods such as Density Functional Theory (DFT) can be applied to this compound to precisely model its tautomeric equilibrium in various environments. researchgate.netacs.org Such studies can predict the dominant reactive species under different conditions, guiding the design of synthetic reactions.
Mechanism and Selectivity Prediction: Theoretical calculations can be used to map the potential energy surfaces of the novel reactions proposed in Section 8.1. By calculating the energies of transition states and intermediates, researchers can predict the feasibility of a reaction, rationalize observed regioselectivity, and understand the origin of stereoselectivity in catalyzed processes. orientjchem.org
In Silico Screening and Design: As new derivatives are designed for applications in medicinal or materials chemistry, computational screening can prioritize synthetic targets. Molecular docking simulations can predict the binding affinity of new compounds to biological targets, while Quantitative Structure-Activity Relationship (QSAR) models can correlate structural features with desired properties. researchgate.net This in silico approach can significantly streamline the discovery of new functional molecules based on the this compound scaffold.
A summary of computational approaches and their potential research targets is provided in the table below.
| Computational Method | Research Target | Predicted Outcome |
| Density Functional Theory (DFT) | Keto-enol equilibrium | Tautomer ratios in different solvents |
| Transition State Theory | Reaction mechanisms (e.g., cycloadditions) | Activation energies and reaction feasibility |
| Molecular Docking | Enzyme active sites | Binding affinities of new derivatives |
| QSAR Modeling | Series of synthesized analogues | Correlation of structure with biological activity or material properties |
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 2,5,5-trimethylcyclohexane-1,3-dione?
Answer:
A widely used approach involves condensation reactions between substituted aldehydes and ketones under basic conditions. For example, cyclohexane-1,3-dione derivatives can be synthesized via stepwise alkylation or Michael addition followed by cyclization. Post-synthetic purification often employs recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) to enhance yield and purity . Specific protocols may vary depending on the substituent positions and steric demands of the target molecule.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry by analyzing coupling constants and chemical shifts (e.g., downfield shifts for carbonyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns, distinguishing between isomers (e.g., differentiating 2,5,5-trimethyl from 3,5,5-trimethyl isomers) .
- X-ray Crystallography : Resolves crystal packing and conformational preferences, particularly for sterically crowded derivatives .
Advanced: How can computational modeling predict the reactivity and stability of this compound?
Answer:
Quantum chemical calculations (e.g., DFT) and molecular docking simulate electronic properties (e.g., HOMO-LUMO gaps) and steric interactions. For example:
- Lipinski’s Rule compliance : Predicts drug-likeness and bioavailability by evaluating molecular weight, logP, and hydrogen bonding .
- Conformational Stability : MD simulations assess substituent effects on chair vs. boat conformations, identifying 1,3-diaxial strain in crowded isomers .
- QSAR/QSPR : Links structural features (e.g., methyl group positions) to physicochemical properties like solubility or catalytic activity .
Advanced: How to resolve contradictions between experimental and computational data for isomer stability?
Answer:
Contradictions often arise from solvent effects or neglected steric interactions in simulations. Mitigation strategies include:
- Solvent-Corrected DFT : Incorporate solvent models (e.g., COSMO-RS) to account for solvation energy differences.
- Experimental Validation : Compare computational predictions with variable-temperature NMR or X-ray data to validate substituent-equatorial preferences .
- Steric Parameterization : Refine force fields using experimental torsional barriers (e.g., from rotational spectroscopy) .
Advanced: What strategies optimize this compound as a catalyst in transition-metal complexes?
Answer:
- Ligand Design : Introduce electron-withdrawing groups (e.g., fluorine) to enhance metal center electrophilicity. Evidence from herbicidal analogs suggests halogenation improves binding affinity .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates during coordination .
- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy to identify rate-limiting steps in catalytic cycles .
Advanced: How to address discrepancies in biological activity data for cyclohexane-1,3-dione derivatives?
Answer:
- Dose-Response Curves : Establish IC values across multiple cell lines to distinguish compound-specific effects from assay artifacts .
- Metabolic Stability Assays : Use liver microsomes or cytochrome P450 inhibitors to evaluate bioavailability and degradation pathways .
- ROS Detection : For neurotoxicity studies, employ fluorogenic probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) formation, as seen in trimethylcyclohexane toxicity models .
Advanced: What methodologies enable enantioselective synthesis of chiral cyclohexane-1,3-dione derivatives?
Answer:
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during alkylation .
- Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP) for enantioselective cyclization .
- Chiral Chromatography : Separate enantiomers using HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
